tert-Butyl 5-formyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
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Overview
Description
tert-Butyl 5-formyl-1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carboxylate: is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-formyl-1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carboxylate typically involves multi-step organic reactions.
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The formyl group can undergo oxidation to form carboxylic acids.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Various electrophiles or nucleophiles depending on the desired substitution.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyrrolo[2,3-b]pyridine derivatives.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals .
Biology and Medicine:
Industry: In the chemical industry, it can be used in the synthesis of advanced materials and as a building block for various chemical products .
Mechanism of Action
Comparison with Similar Compounds
- tert-Butyl 3-formyl-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
- tert-Butyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Uniqueness: The presence of the formyl group at the 5-position and the tert-butyl ester makes this compound unique compared to its analogs.
Properties
Molecular Formula |
C13H16N2O3 |
---|---|
Molecular Weight |
248.28 g/mol |
IUPAC Name |
tert-butyl 5-formyl-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate |
InChI |
InChI=1S/C13H16N2O3/c1-13(2,3)18-12(17)15-5-4-10-6-9(8-16)7-14-11(10)15/h6-8H,4-5H2,1-3H3 |
InChI Key |
RQJXBKMSEJVFRE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C1N=CC(=C2)C=O |
Origin of Product |
United States |
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